![molecular formula C9H9N3O2 B2375018 Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester CAS No. 1289075-53-1](/img/structure/B2375018.png)

Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

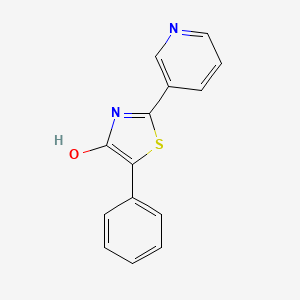

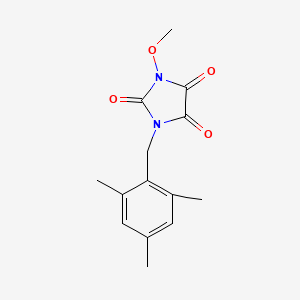

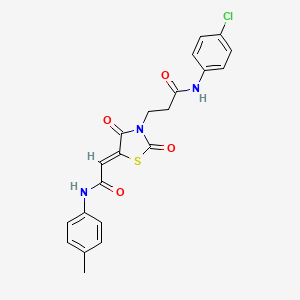

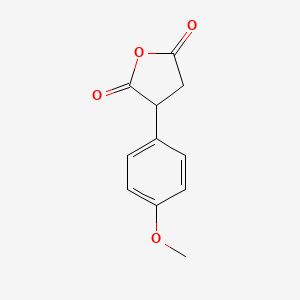

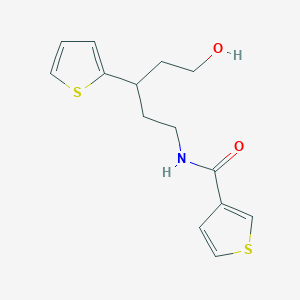

Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester is a compound with the CAS Number: 1289075-53-1 . It has a molecular weight of 191.19 and its IUPAC name is ethyl imidazo[1,2-c]pyrimidine-3-carboxylate . It is a pale-yellow to yellow-brown solid at room temperature .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester is represented by the linear formula: C9H9N3O2 . The InChI Code for the compound is 1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-3-4-10-6-12(7)8/h3-6H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester are not available, imidazo[1,5-a]pyrimidines have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester is a pale-yellow to yellow-brown solid . It has a molecular weight of 191.19 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been discovered as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Antibacterial Agents

Imidazole pyrimidine and its derivatives are commonly used as antibacterial agents . They have heterocyclic groups such as imidazole and pyrimidine, which contribute to their antibacterial properties .

Antiviral Agents

In addition to their antibacterial properties, imidazole pyrimidine and its derivatives are also used as antiviral drugs . Their unique chemical structure makes them effective against various viral infections .

Anti-inflammatory Agents

Imidazo[1,2-a]pyrimidine carboxylic acids and their derivatives have been evaluated as anti-inflammatory agents . They have shown potential in treating various inflammatory conditions .

Corrosion Inhibitors

Imidazole pyrimidine and its derivatives are potential corrosion inhibitors . They can protect steel from environmental corrosion, making them useful in industries where metal corrosion is a concern .

Optoelectronic Devices

This class of aromatic heterocycles has shown great potential in the field of materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[1,2-a]pyrimidine derivatives have been used in the development of sensors . Their unique properties make them suitable for detecting and measuring certain physical quantities .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyrimidine derivatives have been used as emitters for confocal microscopy and imaging . They can emit light when excited, making them useful in various imaging applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester is a compound that has been studied for its potential therapeutic applications. The primary targets of this compound are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .

Mode of Action

The interaction of Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester with its targets involves the inhibition of COX-2 . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby potentially mitigating inflammation .

Biochemical Pathways

The action of Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester affects the biochemical pathway involving the synthesis of prostaglandins . By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This can have downstream effects on various processes in the body, including the inflammatory response .

Result of Action

The molecular and cellular effects of the action of Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester are primarily related to its anti-inflammatory activity . By inhibiting the production of prostaglandins, the compound can potentially reduce inflammation, which could have beneficial effects in the treatment of various conditions associated with inflammation .

Propiedades

IUPAC Name |

ethyl imidazo[1,2-c]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-3-4-10-6-12(7)8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXYJWWMVJUBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2374937.png)

![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)

![Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2374942.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide](/img/structure/B2374947.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2374952.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2374954.png)